REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH2:5]O.C1(C)C=CC=CC=1.N1C=CC=CC=1.P(Br)(Br)[Br:29]>CCOCC>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH2:5][Br:29]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CO)C=CC(=C1OC)OC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.951 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
to stir at this temperature for a further 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
ADDITION
|
Details
|
the whole is poured onto ice-water, with this mixture
|
Type
|
STIRRING
|
Details
|
then being stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
After the phases have been separated
|
Type
|
WASH
|
Details
|
the organic phase is washed, in succession, with water, saline, sat. sodium bicarbonate solution and once again with saline (all being cold)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic phase has been dried over sodium sulfate, it
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
residual solvents are removed from the residue under high vacuum for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting title compound is subjected, without purification, to further processing
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(CBr)C=CC(=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |